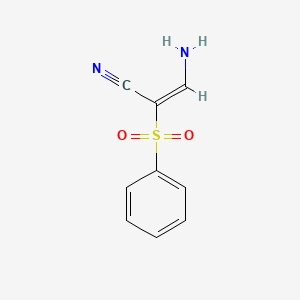

3-Amino-2-(phenylsulfonyl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-amino-2-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHBTMWGMOVXHF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Phenylsulfonyl Acrylonitrile and Analogous Enaminonitriles

Preparative Routes from Phenylsulfonylacetonitrile Precursors

The most direct and common approach to synthesizing 3-amino-2-(phenylsulfonyl)acrylonitrile involves the use of phenylsulfonylacetonitrile as a key precursor. This starting material contains an activated methylene (B1212753) group, positioned between the electron-withdrawing phenylsulfonyl and cyano groups, making it highly acidic and susceptible to condensation reactions.

Reactions Involving Dimethylformamide Dimethyl Acetal (DMF-DMA)

A widely utilized method for the synthesis of enaminonitriles from active methylene compounds is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). scirp.orgresearchgate.net DMF-DMA serves as a C1 synthon, providing the carbon atom that will become C3 of the acrylonitrile (B1666552) backbone and the attached dimethylamino group.

The reaction proceeds via an initial nucleophilic attack of the carbanion, generated from the deprotonation of phenylsulfonylacetonitrile, on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form an intermediate, which then rearranges to the stable enaminonitrile product. The general mechanism involves the formation of an enamine by condensation of the active methylene group with DMF-DMA. researchgate.net

Reaction Scheme: The reaction between phenylsulfonylacetonitrile and DMF-DMA can be represented as follows:

Step 1: Phenylsulfonylacetonitrile reacts with DMF-DMA.

Step 2: The intermediate eliminates methanol to form 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile.

Step 3: Subsequent hydrolysis or aminolysis can, if required, replace the dimethylamino group with a primary amino group, although the initial product is the dimethylamino-substituted enamine. Often, the term "3-amino" is used more broadly in the literature to include these N,N-disubstituted derivatives.

This one-pot reaction is often efficient and proceeds under mild conditions, making it a preferred route for synthesizing such compounds. scirp.org

Other Condensation Pathways for Enaminonitrile Formation

Beyond the use of DMF-DMA, other condensation strategies are employed for the formation of β-enaminonitriles from nitrile precursors. nih.govrsc.org These methods often rely on base-catalyzed self-condensation of nitriles or condensation with other nitrile-containing molecules, a reaction known as the Thorpe-Ziegler reaction. researchgate.net

For a compound like this compound, a mixed condensation would be required. This could theoretically involve the reaction of phenylsulfonylacetonitrile with a source of formonitrile (HCN) or its synthetic equivalent in the presence of a base to form the enamine. However, such reactions can be complex and lead to mixtures of products.

A more practical approach involves the condensation of phenylsulfonylacetonitrile with other activated formyl synthons. For instance, triethyl orthoformate in the presence of an amine can lead to the desired product.

| Method | Reagents | Conditions | Product |

| DMF-DMA Condensation | Phenylsulfonylacetonitrile, DMF-DMA | Mild, often room temperature or gentle heating | 3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile |

| Base-Catalyzed Self-Condensation | Organonitriles | Strong base (e.g., NaOEt, t-BuOK) | β-enaminonitriles |

| Mixed Condensation | Phenylsulfonylacetonitrile, Triethyl orthoformate, Amine | Heating | This compound derivatives |

These base-induced transformations are valued for their efficiency and can be controlled by reaction temperature to selectively yield β-enaminonitriles. nih.govrsc.orgresearchgate.net

Functional Group Interconversions Leading to 3-Amino Derivatives

While direct condensation is the most common route to this compound, the synthesis can also be envisioned through the interconversion of functional groups on a pre-existing 2-(phenylsulfonyl)acrylonitrile skeleton. This approach is less common for the initial synthesis of the primary amine but can be relevant for creating a variety of substituted amino derivatives.

For example, one could start with a derivative where the 3-position is a leaving group, such as a halogen or an alkoxy group, and subsequently displace it with ammonia or an amine. The synthesis of 3-alkoxyacrylonitriles is a known process, and these can react with amines to yield 3-aminoacrylonitrile derivatives. googleapis.com

Hypothetical Reaction Pathway:

Synthesis of a 3-substituted precursor: A hypothetical 3-ethoxy-2-(phenylsulfonyl)acrylonitrile could be synthesized.

Nucleophilic Substitution: This precursor could then be treated with ammonia or a primary/secondary amine to displace the ethoxy group and form the corresponding 3-amino, 3-(alkylamino), or 3-(dialkylamino)-2-(phenylsulfonyl)acrylonitrile.

This method offers modularity, allowing for the introduction of various amino groups at a late stage of the synthesis. However, the synthesis of the required 3-alkoxy or 3-halo-2-(phenylsulfonyl)acrylonitrile precursors can be challenging.

| Precursor Functional Group at C3 | Reagent | Resulting Functional Group at C3 |

| Ethoxy (-OEt) | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Ethoxy (-OEt) | Primary Amine (R-NH₂) | Secondary Amine (-NHR) |

| Ethoxy (-OEt) | Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) |

This table illustrates the potential for creating a library of 3-amino derivatives from a common intermediate through functional group interconversion.

Reactivity Profiles and Mechanistic Investigations of 3 Amino 2 Phenylsulfonyl Acrylonitrile in Transformative Organic Reactions

Cycloaddition Reactions Initiated by 3-Amino-2-(phenylsulfonyl)acrylonitrile Derivatives

[3+2] Cycloadditions with Azomethine Imines

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgwikipedia.org Azomethine imines are a class of 1,3-dipoles of the aza-allyl type that can be stable or generated in situ from precursors like hydrazones. rsc.orgrsc.org These dipoles readily react with various dipolarophiles, particularly electron-deficient alkenes and alkynes, to yield dinitrogenated heterocycles such as pyrazolidines and pyrazolines. rsc.orgorganicreactions.org

While direct experimental data on the reaction of this compound with azomethine imines is not extensively documented in readily available literature, its high reactivity as a dipolarophile can be predicted. The phenylsulfonyl and cyano groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating a 'normal electron-demand' cycloaddition. benthamdirect.com In this scenario, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine imine and the LUMO of the acrylonitrile (B1666552) derivative. wikipedia.org This interaction leads to a concerted, though often asynchronous, formation of two new sigma bonds, resulting in a substituted pyrazolidine (B1218672) ring. The reaction is expected to proceed readily, potentially catalyzed by phosphines or Lewis acids, which are known to promote such cycloadditions. rsc.orgnih.gov

Unanticipated Regioselectivity and Stereochemical Control in Cycloadditions

The regioselectivity and stereochemistry of [3+2] cycloadditions are governed by fundamental principles of orbital mechanics and steric interactions. wikipedia.org The regiochemical outcome—the orientation of the dipole relative to the dipolarophile—is primarily dictated by Frontier Molecular Orbital (FMO) theory. benthamdirect.comacs.org For a normal electron-demand reaction, the preferred regioisomer is the one that results from the alignment of the largest orbital coefficients of the interacting HOMO (dipole) and LUMO (dipolarophile). researchgate.net In the case of this compound, the strong polarization caused by the sulfonyl and cyano groups would lead to a large LUMO coefficient on the β-carbon (the carbon bearing the amino group). This would favor the formation of a pyrazolidine with the terminal nitrogen of the azomethine imine attacking this β-carbon. Studies on similar systems, such as the reaction of azomethine imines with 4-nitrophenyl vinyl sulfone, have shown that such electronic factors can sometimes lead to unexpected regioselectivity. crossref.orgnih.gov

Stereochemical control involves both diastereoselectivity (endo vs. exo) and, in asymmetric variants, enantioselectivity. The stereochemistry of the dipolarophile is typically retained in the product due to the concerted nature of the reaction. wikipedia.org The approach of the dipole can lead to either an endo or exo transition state, with the outcome often influenced by secondary orbital interactions or steric hindrance. For instance, cycloadditions involving cyclic azomethine imines often exhibit high diastereoselectivity. nih.govacs.org Furthermore, the use of chiral catalysts, such as metal-phosphine complexes, can effectively control the enantioselectivity of the reaction, providing access to optically active heterocyclic products. acs.org

Table 1: Predicted Outcomes of [3+2] Cycloaddition with Azomethine Imine

| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Predicted Product Class | Key Controlling Factors |

|---|---|---|---|

| Azomethine Imine | This compound | Substituted Pyrazolidine | Regioselectivity: FMO Theory (HOMOdipole-LUMOdipolarophile interaction) Stereoselectivity: Concerted mechanism, steric hindrance, potential for catalyst control |

Condensation Reactions with Nitrogen-Containing Binucleophiles

The electrophilic nature of the double bond in this compound, combined with the reactivity of its nitrile group, makes it an excellent substrate for condensation reactions with binucleophiles to construct fused heterocyclic systems.

Reactions with Aminopyrazole Derivatives

3-Aminopyrazoles are versatile binucleophiles containing an exocyclic amino group and endocyclic nitrogen atoms, both of which can exhibit nucleophilic character. The reaction of 3-aminopyrazole (B16455) with activated acrylonitriles typically proceeds via a tandem Michael addition-cyclization sequence. The more nucleophilic exocyclic amino group initiates a Michael-type addition to the electron-deficient β-carbon of the acrylonitrile derivative. This is followed by an intramolecular cyclization, where an endocyclic nitrogen atom attacks the electron-deficient carbon of the nitrile group. Subsequent tautomerization yields a stable, fused aromatic system. This pathway is a well-established route to pyrazolo[1,5-a]pyrimidines. While specific studies with this compound are not prominent, analogous reactions with similar activated alkenes suggest this would be the expected and predominant reaction pathway.

Reactions with Amino-1,2,4-triazole

3-Amino-1,2,4-triazole is a widely used 1,3-binucleophile in the synthesis of fused heterocyclic systems. nih.gov It possesses three nitrogen atoms that can act as nucleophiles: the exocyclic amino group and the N1 and N4 atoms of the triazole ring. The site of initial attack depends on the reaction conditions and the nature of the electrophile. In reactions with α,β-unsaturated systems like this compound, the reaction is expected to form benthamdirect.comnih.govacs.orgtriazolo[1,5-a]pyrimidine derivatives. The generally accepted mechanism involves the initial Michael addition of the exocyclic amino group to the activated double bond. The resulting intermediate then undergoes an intramolecular cyclocondensation, where the N1 atom of the triazole ring attacks the cyano group, leading to the fused pyrimidine (B1678525) ring after elimination and aromatization.

Reactions with Aminobenzimidazoles

2-Aminobenzimidazole (B67599) is another key nitrogen-containing binucleophile used in heterocyclic synthesis. Similar to aminopyrazoles and aminotriazoles, it can react with activated acrylonitriles to form fused polycyclic systems. The reaction with this compound would predictably yield a benzimidazo[1,2-a]pyrimidine derivative. The reaction mechanism is analogous to the previously described condensations: a nucleophilic attack from the exocyclic amino group of the 2-aminobenzimidazole onto the electrophilic β-carbon of the acrylonitrile substrate initiates a Michael addition. The subsequent step involves an intramolecular cyclization of the endocyclic N1 atom of the benzimidazole (B57391) ring onto the nitrile functionality, which, after rearrangement, forms the thermodynamically stable fused aromatic product.

Table 2: Predicted Products from Condensation Reactions

| Binucleophile | Proposed Intermediate Type | Final Fused Heterocyclic System |

|---|---|---|

| 3-Aminopyrazole | Michael Adduct | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| 3-Amino-1,2,4-triazole | Michael Adduct | benthamdirect.comnih.govacs.orgTriazolo[1,5-a]pyrimidine |

| 2-Aminobenzimidazole | Michael Adduct | Benzimidazo[1,2-a]pyrimidine |

Nucleophilic Additions and Subsequent Cyclizations

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, readily undergoing nucleophilic additions. These addition reactions can be either intramolecular or intermolecular, often setting the stage for subsequent cyclization reactions to form complex molecular architectures.

While direct intramolecular cyclization of this compound itself is not commonly reported without prior modification, derivatives of this compound can undergo such reactions. For instance, if a suitable nucleophile is tethered to the amino group, intramolecular cyclization can be a facile process.

A notable example of a related intramolecular cyclization is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. google.comlibretexts.orgpressbooks.publibretexts.orgunizin.org While this compound is not a dinitrile, the principle of intramolecular nucleophilic attack involving a nitrile group is relevant. If the amino group were to be functionalized with a group containing another nitrile, a Thorpe-Ziegler type cyclization could be envisioned.

The general concept involves the deprotonation of a carbon alpha to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group in an intramolecular fashion. This leads to the formation of a cyclic imine, which tautomerizes to the more stable enamine.

The double bond in this compound is highly activated towards intermolecular nucleophilic attack due to the strong electron-withdrawing effects of both the phenylsulfonyl and the cyano groups. This makes it a potent Michael acceptor for a wide range of nucleophiles. nih.govnih.gov

The general mechanism involves the conjugate addition of a nucleophile to the β-carbon of the acrylonitrile moiety. This addition breaks the carbon-carbon double bond and results in the formation of a carbanionic intermediate, which is stabilized by the adjacent phenylsulfonyl and cyano groups. This intermediate is then typically protonated during workup to yield the final adduct.

Reaction Scheme: Intermolecular Nucleophilic Addition to this compound

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of functionalized products. The table below summarizes some potential intermolecular nucleophilic addition reactions.

| Nucleophile (Nu:⁻) | Product Type |

| Amines (R₂NH) | Diamine derivatives |

| Thiols (RSH) | Thioether derivatives |

| Grignard Reagents | Carbon-carbon bond formation, alkylated products |

| Enolates | 1,5-Dicarbonyl compounds or their derivatives |

Application of 3 Amino 2 Phenylsulfonyl Acrylonitrile As a Versatile Building Block for Complex Heterocyclic Architectures

Synthesis of Fused Pyrimidine (B1678525) Systems

The pyrimidine ring is a core structure in numerous biologically active molecules, including nucleic acids and many pharmaceuticals. The unique electronic and steric properties of 3-amino-2-(phenylsulfonyl)acrylonitrile make it an attractive starting material for the construction of fused pyrimidine derivatives.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The synthesis of these derivatives often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species.

While direct literature specifically detailing the use of this compound for this purpose is scarce, the general synthetic strategy involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. In this context, this compound can be envisioned to react with 3-aminopyrazole derivatives. The reaction would likely proceed through an initial Michael addition of the exocyclic amino group of the pyrazole (B372694) to the activated double bond of the acrylonitrile (B1666552), followed by an intramolecular cyclization involving the nitrile group and an endocyclic nitrogen of the pyrazole. The phenylsulfonyl group acts as an excellent leaving group, facilitating the final aromatization step to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. A variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through related methodologies. eurjchem.comnih.govnih.gov

For instance, the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines has been achieved through the condensation of isoflavones with 3-aminopyrazole. nih.gov Similarly, reactions of 3-aminopyrazoles with arylidenemalononitriles are known to produce pyrazolo[1,5-a]pyrimidines. researchgate.net These established methods highlight the potential of suitably activated acrylonitriles in the synthesis of this heterocyclic system.

Table 1: Examples of Reagents Used in the Synthesis of Pyrazolo[1,5-a]pyrimidines

| Reactant A (Pyrazole) | Reactant B (1,3-Dielectrophile) | Resulting Heterocycle |

|---|---|---|

| 3-Aminopyrazole | Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidine |

| 3-Aminopyrazole | Arylidenemalononitrile | Substituted Pyrazolo[1,5-a]pyrimidine |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol |

| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone or Arylpropenones | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

eurjchem.comnih.govnih.govTriazolo[4,3-a]pyrimidines are another important class of fused heterocycles with a wide range of biological activities. mdpi.comnih.gov Their synthesis typically involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a related synthon.

The application of this compound in this context would follow a similar reaction pathway as described for the pyrazolo[1,5-a]pyrimidines. The exocyclic amino group of 3-amino-1,2,4-triazole would act as the nucleophile, attacking the electron-deficient double bond of the acrylonitrile derivative. Subsequent intramolecular cyclization and elimination of the phenylsulfonyl group would lead to the formation of the triazolo[4,3-a]pyrimidine scaffold. The versatility of this approach allows for the introduction of various substituents on both the triazole and pyrimidine rings, enabling the generation of diverse chemical libraries for drug discovery.

A general method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been reported, which proceeds via a transamidation followed by nucleophilic addition and condensation. mdpi.com While this leads to the isomeric 1,2,4-triazolo[1,5-a] system, it demonstrates the utility of enaminonitriles in constructing fused triazole heterocycles. The synthesis of eurjchem.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives has been achieved through a one-pot three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com

Detailed research findings specifically employing this compound for the synthesis of Imidazo[1,2-c]pyrimidinone and Pyrimido[1,6-a]pyrimidinone frameworks are not extensively documented in the available literature. However, the general reactivity of the synthon suggests potential pathways for the construction of such systems. The synthesis of related pyrimido[1,2-a]pyrimidines has been achieved through various methods, including multicomponent reactions.

Construction of Benzimidazole-Fused Heterocycles

Benzimidazole (B57391) and its fused derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The reactivity of this compound makes it a suitable partner for the synthesis of various benzimidazole-fused heterocyclic systems.

The synthesis of pyrimido[1,2-a]benzimidazoles can be efficiently achieved through the reaction of 2-aminobenzimidazole (B67599) with suitable three-carbon synthons. A closely related compound, 3-ethoxy-2-methylsulfonylacrylonitrile, has been successfully used in the synthesis of 4-amino-3-(methylsulfonyl)pyrimido[1,2-a]-benzimidazole. nih.gov This reaction proceeds by the nucleophilic attack of the endocyclic nitrogen of 2-aminobenzimidazole on the β-carbon of the acrylonitrile, followed by intramolecular cyclization of the exocyclic amino group onto the nitrile, and subsequent elimination of ethanol.

By analogy, this compound is expected to react with 2-aminobenzimidazole to afford 4-amino-3-(phenylsulfonyl)pyrimido[1,2-a]benzimidazole. The reaction likely proceeds via an initial Michael addition followed by an intramolecular cyclization and tautomerization. This transformation underscores the utility of sulfonyl-activated acrylonitriles as effective reagents for the annulation of pyrimidine rings onto the benzimidazole scaffold. Multicomponent reactions involving 2-aminobenzimidazole, an aldehyde, and malononitrile (B47326) are also a common route to this heterocyclic system. nih.govbohrium.comresearchgate.netuomustansiriyah.edu.iq

Table 2: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives

| Benzimidazole Reactant | Acrylonitrile/Synthon | Resulting Heterocycle |

|---|---|---|

| 2-Aminobenzimidazole | 3-Ethoxy-2-methylsulfonylacrylonitrile | 4-Amino-3-(methylsulfonyl)pyrimido[1,2-a]-benzimidazole |

| 2-Aminobenzimidazole, Aldehyde, Malononitrile | Multicomponent Reaction | Substituted Pyrimido[1,2-a]benzimidazole |

The pyrido[1,2-a]benzimidazole (B3050246) framework is another heterocyclic system of significant interest. The synthesis of these compounds can be approached through various strategies, often involving the annulation of a pyridine (B92270) ring onto a benzimidazole precursor.

While a direct reaction of this compound to form pyrido[1,2-a]benzimidazoles is not explicitly described, related methodologies suggest its potential. For instance, the reaction of 2-(cyanomethyl)benzimidazole (B160407) with various electrophiles can lead to the formation of the pyrido[1,2-a]benzimidazole core. kau.edu.sa A novel one-pot, four-component reaction of pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde has been shown to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov Furthermore, benzimidazolyl-substituted acrylonitriles have been shown to undergo photochemical dehydrocyclization to yield benzimidazo[1,2-a]quinolines, which are structurally related to pyrido[1,2-a]benzimidazoles. mdpi.com

The reactivity of this compound as a versatile C3-synthon suggests its potential utility in novel synthetic routes towards this important heterocyclic system, likely through a sequence of addition and cyclization reactions with appropriate benzimidazole derivatives.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidine |

| Triazolo[4,3-a]pyrimidine |

| Imidazo[1,2-c]pyrimidinone |

| Pyrimido[1,6-a]pyrimidinone |

| Pyrimido[1,2-a]benzimidazole |

| Pyrido[1,2-a]benzimidazole |

| 3-Ethoxy-2-methylsulfonylacrylonitrile |

| 4-Amino-3-(methylsulfonyl)pyrimido[1,2-a]-benzimidazole |

| 2-Aminobenzimidazole |

| Malononitrile |

| 3-Aminopyrazole |

| Isoflavone |

| Arylidenemalononitrile |

| 5-Amino-3-methylpyrazole |

| Diethyl malonate |

| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol |

| Acetylacetone |

| Arylpropenone |

| 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| 3-Amino-1,2,4-triazole |

| Enaminonitrile |

| Benzohydrazide |

| 1,2,4-Triazolo[1,5-a]pyridine |

| 5-Amino-1-phenyl-1H-1,2,4-triazole |

| Ethyl acetoacetate |

| eurjchem.comnih.govnih.govTriazolo[4,3-a]pyrimidine |

| 2-(Cyanomethyl)benzimidazole |

| Chloroacetonitrile |

| Benzimidazo[1,2-a]quinoline |

Formation of Pyrazole-Fused Ring Systems

Imidazo[1,2-b]pyrazole Derivatives

Scientific literature readily accessible through comprehensive searches does not currently detail a specific synthetic pathway for Imidazo[1,2-b]pyrazole derivatives utilizing this compound as a direct starting material. Established methods for the synthesis of the imidazo[1,2-b]pyrazole core typically involve the cyclocondensation of pre-formed 5-aminopyrazole derivatives with various electrophiles. nih.govmdpi.com For instance, the Groebke–Blackburn–Bienaymé three-component reaction of 5-aminopyrazole-4-carbonitrile with an aldehyde and an isocyanide is a documented route to this fused heterocyclic system. nih.govmdpi.com

Pyrazolo[1,2-a]pyrazole Carbonitriles

Similar to the section above, specific examples of this compound being used to construct Pyrazolo[1,2-a]pyrazole carbonitriles are not available in the surveyed scientific literature. The synthesis of the related pyrazolo[1,2-a]pyrazolone scaffold has been achieved through different strategies, such as the rhodium-catalyzed annulation of 1-phenylpyrazolidinones with alkynyl cyclobutanols. researchgate.net

Generation of Other Advanced Heterocyclic Scaffolds

The unique structural features of this compound, namely the activated carbon-carbon double bond flanked by electron-withdrawing cyano and phenylsulfonyl groups, and an amino group, render it a highly versatile precursor for a variety of complex heterocyclic systems. The phenylsulfonyl group often acts as an excellent leaving group, facilitating cyclization reactions.

This reactivity is particularly useful in the synthesis of highly substituted pyridine and pyridinone scaffolds. These heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govfrontiersin.org The general strategy involves the reaction of the electrophilic acrylonitrile with various binucleophiles, particularly those derived from active methylene (B1212753) compounds.

One prominent example is the synthesis of Pyrazolo[3,4-b]pyridine derivatives. While direct synthesis from this compound is not explicitly detailed, the established route involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated ketones or through multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene nitrile like malononitrile. mdpi.comresearchgate.netnih.gov The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a plausible, though not explicitly documented, route to a 3-amino-4-(phenylsulfonyl)pyrazole intermediate, which could then undergo cyclization to form the pyrazolo[3,4-b]pyridine core.

Another significant application is the synthesis of substituted Pyridin-2(1H)-one derivatives. These are typically assembled via the condensation of an activated acrylonitrile with a compound containing an active methylene group. For example, the reaction of this compound with β-ketoesters or malonates in the presence of a base could initiate a sequence of Michael addition, intramolecular cyclization, and elimination of the phenylsulfonyl group to yield highly functionalized pyridinones. This approach offers a pathway to libraries of compounds with diverse substitution patterns, driven by the availability of various active methylene reagents.

The table below illustrates the potential scope of these reactions based on the reactivity of analogous systems.

| Target Scaffold | Co-reactant Type | Plausible Reaction Type | Potential Substituent Diversity |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Active Methylene Nitriles (e.g., Malononitrile) + Aldehydes (via aminopyrazole intermediate) | Multicomponent Condensation | Diversity from aldehyde component |

| Pyridin-2(1H)-one | β-Ketoesters (e.g., Ethyl acetoacetate) | Michael Addition-Cyclization | Diversity from ketoester component |

| Pyridin-2(1H)-one | Malonates (e.g., Diethyl malonate) | Michael Addition-Cyclization | Diversity from malonate component |

| 2-Aminopyridine | Ketones + Ammonium Acetate | Multicomponent Condensation | Diversity from ketone component |

Advanced Computational and Theoretical Investigations Pertinent to 3 Amino 2 Phenylsulfonyl Acrylonitrile Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. For a compound like 3-amino-2-(phenylsulfonyl)acrylonitrile, which features a push-pull electronic system with an electron-donating amino group and electron-withdrawing phenylsulfonyl and nitrile groups, these calculations could provide critical insights into its reactivity.

A typical computational study to elucidate a reaction mechanism involving this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is crucial for understanding the energy barrier of a reaction.

Frequency Calculations: Confirming the nature of stationary points (minima for reactants and products, first-order saddle point for transition states) and calculating zero-point vibrational energies (ZPVE) for more accurate energy profiles.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactants and products, confirming the proposed mechanism.

Such calculations would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a potential reaction with a nucleophile, DFT calculations could map out the energy profile for addition to the electron-deficient carbon-carbon double bond, helping to understand whether the reaction proceeds via a concerted or a stepwise mechanism.

Theoretical Studies on Regioselectivity and Stereoselectivity

The structure of this compound suggests the possibility of regioselective and stereoselective reactions. Theoretical studies are indispensable for predicting and explaining these outcomes.

Regioselectivity: The molecule possesses multiple potentially reactive sites. For example, in a cycloaddition reaction, different regioisomers could be formed. Theoretical models can predict the favored regioisomer by comparing the activation energies of the different possible reaction pathways. Analysis of the Fukui functions or the local electrophilicity/nucleophilicity indices derived from conceptual DFT can also be used to predict the most reactive sites for electrophilic or nucleophilic attack.

Stereoselectivity: If the reaction leads to the formation of new stereocenters, computational methods can be employed to predict the stereochemical outcome (e.g., syn vs. anti or R vs. S). By calculating the energies of the diastereomeric transition states, the preferred stereoisomeric product can be identified. For example, in a Michael addition reaction, the approach of the nucleophile can be modeled to determine the facial selectivity, which is often governed by steric hindrance and electronic interactions that stabilize one transition state over another.

Modeling of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to its reactivity. Modeling its electronic properties provides fundamental insights into its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). The spatial distribution of the HOMO shows where the molecule is most likely to be attacked by an electrophile.

The LUMO energy is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). The distribution of the LUMO highlights the sites most susceptible to nucleophilic attack.

For this compound, one would expect the HOMO to have significant contributions from the amino group and the C=C double bond, while the LUMO would be localized on the acrylonitrile (B1666552) and phenylsulfonyl moieties due to their electron-withdrawing nature.

Reactivity Descriptors: Conceptual DFT provides a range of descriptors that quantify reactivity. These are typically calculated from the energies of the neutral, anionic, and cationic species.

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Indicates the change in electron density at a point r when the total number of electrons N changes. It helps identify the most electrophilic and nucleophilic sites within the molecule. |

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar structures, might look like the following. Note: These are illustrative values as specific published data for this compound is unavailable.

Hypothetical Calculated Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Chemical Potential (μ) | -4.3 |

| Global Hardness (η) | 2.2 |

These descriptors would collectively suggest that this compound is a strong electrophile, prone to reactions with a wide range of nucleophiles, which is consistent with the expected chemistry of such an activated alkene.

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-amino-2-(phenylsulfonyl)acrylonitrile and its derivatives?

A: The compound is typically synthesized via diazo-coupling reactions between 4-aminoantipyrine and malononitrile under acidic conditions (e.g., ethanolic sodium acetate at 0–5°C), followed by nucleophilic addition of secondary amines (e.g., piperidine or morpholine) to the cyano group. This forms enaminonitrile adducts through [1,5] H migration . Yields vary significantly (59–91%) depending on substituents and reaction optimization (e.g., reflux time, solvent polarity) .

Advanced Spectral Characterization

Q. Q: How can researchers resolve spectral contradictions in NMR and MS data for structurally similar acrylonitrile derivatives?

A: Overlapping peaks in -NMR (e.g., aromatic protons at δ 7.0–8.0 ppm) can be resolved using high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC). For MS, isotopic patterns (e.g., ) and fragmentation pathways (e.g., loss of –SOPh or –CN groups) help differentiate isomers. Cross-validation with -NMR (e.g., cyano carbons at δ 110–120 ppm) is critical .

Biological Activity Testing

Q. Q: What experimental models are suitable for evaluating the anti-inflammatory activity of sulfonyl acrylonitriles?

A: Preclinical studies use Sprague-Dawley rats induced with carrageenan paw edema (measuring inflammation inhibition via plethysmometry) and Swiss albino mice for hot-plate analgesia assays. Compounds are administered as aqueous suspensions (50–100 mg/kg), with indomethacin as a positive control. Histopathological analysis of edema tissue validates mechanistic pathways (e.g., COX-2 inhibition) .

Handling and Safety Protocols

Q. Q: What precautions are necessary when handling acrylonitrile derivatives due to genotoxicity risks?

A: Acrylonitrile is a suspected carcinogen (IARC Group 2B) with mutagenic potential in Ames tests and DNA adduct formation . Use fume hoods, nitrile gloves, and closed systems for synthesis. Waste must be neutralized with alkaline hypochlorite before disposal. Regular monitoring of airborne concentrations (OSHA PEL: 2 ppm) is mandatory .

Data Contradiction Analysis

Q. Q: Why do yields vary widely (5–91%) for sulfonyl acrylonitrile derivatives in similar reactions?

A: Yield discrepancies arise from steric/electronic effects of substituents (e.g., bulky aryl groups hinder nucleophilic addition) and reaction kinetics. For example, electron-withdrawing groups (e.g., –Cl) on the phenyl ring reduce reactivity, while polar solvents (e.g., DMF) improve solubility of intermediates . Optimize stoichiometry (1.2–1.5 eq amine) and reaction time (12–24 hrs) for high-yield pathways .

Mechanistic Insights

Q. Q: What is the proposed mechanism for enaminonitrile formation in these reactions?

A: The reaction proceeds via initial nucleophilic attack of the amine on the electrophilic cyano carbon, forming an imino intermediate. A [1,5] H-shift then stabilizes the enamine tautomer, confirmed by -NMR (disappearance of NH signals at δ 4.5–5.5 ppm) and IR (shift from 2200 cm(C≡N) to 1650 cm(C=N)) .

Purity and Analytical Validation

Q. Q: How can researchers validate the purity of acrylonitrile derivatives for pharmacological studies?

A: Use HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient). For trace impurities, GC-MS with selective ion monitoring (SIM) for m/z 53 (acrylonitrile fragment) ensures specificity. Method validation requires ≤4% RSD in triplicate analyses .

Derivative Design Strategies

Q. Q: How do substituents on the phenylsulfonyl group influence biological activity?

A: Electron-deficient substituents (e.g., –NO, –Cl) enhance electrophilicity, improving covalent binding to protein targets (e.g., cysteine residues). Piperazine or morpholine moieties increase solubility and BBB permeability (log P < 3). SAR studies show IC values correlate with Hammett σ constants for para-substituted aryl groups .

Computational Modeling

Q. Q: Can computational methods predict reactivity ratios for copolymerization studies involving acrylonitrile derivatives?

A: Yes. Density functional theory (DFT) calculates activation energies for radical addition steps. For styrene-acrylonitrile systems, reactivity ratios (r, r) are optimized using Mayo-Lewis equations. Experimental validation requires low monomer feed ratios (e.g., f ≈ 0.03) to minimize confidence intervals in nonlinear regression .

Toxicological Profiling

Q. Q: What in vitro assays are recommended for preliminary genotoxicity screening?

A: Use the Ames test (TA1535 and TA100 strains with S9 metabolic activation) for mutagenicity. For clastogenicity, the micronucleus assay in CHO cells (± metabolic activation) is standard. Positive controls (e.g., mitomycin C) and dose-response curves (0.1–100 µM) are critical. Follow OECD Guidelines 471 and 487 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.